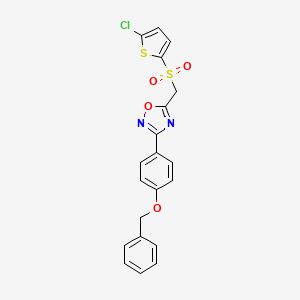

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic molecule of significant interest in the field of medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole generally involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds:

Formation of 4-(Benzyloxy)benzohydrazide: : This can be achieved by the reaction of 4-(Benzyloxy)benzoic acid with hydrazine hydrate under reflux conditions.

Cyclization: : The intermediate undergoes cyclization with a chlorothiophen-2-yl-sulfonylmethyl derivative in the presence of a dehydrating agent like phosphorus oxychloride, producing the desired oxadiazole ring.

Industrial Production Methods

Industrial production may employ optimized versions of the above synthetic routes, often with continuous flow techniques to enhance efficiency and yield. Conditions such as temperature, pressure, and solvent selection are meticulously controlled to maximize output and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is known to undergo various chemical reactions:

Oxidation: : It can be oxidized using agents like potassium permanganate.

Reduction: : Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

Substitution: : It readily participates in nucleophilic substitution reactions owing to its electron-withdrawing groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Conditions: : Catalysts like sodium ethoxide or potassium carbonate under reflux.

Major Products Formed

The primary products depend on the nature of the reactants and conditions. For example, oxidation yields corresponding sulfoxides or sulfones, while reduction could result in alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer applications. Compounds similar to 3-(4-(benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study on structurally related oxadiazoles revealed their ability to induce apoptosis in glioblastoma cells through DNA damage mechanisms .

2. Neuroprotective Effects

Research has indicated that oxadiazole derivatives can exert neuroprotective effects, which is particularly relevant for neurodegenerative diseases. The design of multifunctional agents targeting monoamine oxidase (MAO) has shown promise in treating conditions like Parkinson's disease by inhibiting MAO-B selectively . The compound under discussion may share similar properties due to its structural features.

3. Antimicrobial Properties

Oxadiazoles have been recognized for their antimicrobial activities. Studies have reported that certain derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria . This suggests that this compound could be explored for its potential as an antimicrobial agent.

Agricultural Applications

1. Pesticidal Activity

The oxadiazole scaffold is also being investigated for its potential use in agrochemicals. Compounds with similar structures have been evaluated for their insecticidal and herbicidal activities. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new pesticides .

Materials Science

1. Polymer Chemistry

Oxadiazoles are known for their thermal stability and unique electronic properties, making them suitable for applications in polymer science. They can be incorporated into polymers to enhance thermal resistance and improve mechanical properties . This application is particularly relevant for developing materials used in high-performance applications.

Summary of Findings

The following table summarizes the key applications of this compound:

| Application Area | Specific Use Cases | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer, Neuroprotective | Induces apoptosis in cancer cells; MAO-B inhibition |

| Agriculture | Pesticides | Effective against pests; potential herbicidal activity |

| Materials Science | Polymer enhancement | Improves thermal stability and mechanical properties |

Wirkmechanismus

Molecular Targets and Pathways

The compound's biological effects are often mediated through its interaction with specific molecular targets like enzymes or receptors. For example, its anti-cancer activity may involve inhibition of key signaling pathways, leading to cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

3-(4-(Benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is unique due to its structural features and resultant biological properties. Similar compounds may include:

3-(4-Methoxyphenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

3-(4-(Phenyl)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole

These analogs differ primarily in their substituents, leading to variations in their reactivity and biological activity.

This comprehensive overview covers the synthesis, reactions, applications, and unique aspects of this compound. Is there a specific section you'd like to dive deeper into?

Biologische Aktivität

The compound 3-(4-(benzyloxy)phenyl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C20H15ClN2O4S2

- Molecular Weight : 446.9 g/mol

- CAS Number : 1115371-54-4

The structure features a benzyloxy group and a chlorothiophenyl sulfonyl moiety, contributing to its biological activity.

Antimicrobial Activity

Recent studies indicate that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives containing the 1,3,4-oxadiazole ring have shown effectiveness against various bacterial strains:

- Staphylococcus aureus : Compounds similar to the target compound demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml, with bactericidal effects observed at higher concentrations .

Anticancer Activity

Oxadiazoles have been extensively studied for their anticancer properties. The compound's structural analogs have shown promising results in inhibiting cancer cell proliferation:

- In vitro Studies : A related oxadiazole derivative exhibited moderate activity against a panel of eleven cancer cell lines with an average IC50 value of approximately 92.4 µM . This suggests potential for the target compound in cancer therapy.

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of oxadiazole derivatives:

- MAO-B Inhibition : Compounds structurally related to the target have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a key enzyme involved in neurodegeneration. One such derivative showed an IC50 value of 0.062 µM .

The biological activities of oxadiazoles are attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors for various enzymes involved in disease processes, including MAO-B and carbonic anhydrase.

- Antioxidant Activity : Certain derivatives possess antioxidant properties that protect cells from oxidative stress.

- Metal Chelation : Some compounds exhibit metal-chelating abilities that may contribute to their neuroprotective effects .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S2/c21-17-10-11-19(28-17)29(24,25)13-18-22-20(23-27-18)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-11H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKCDHDFPNKTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)CS(=O)(=O)C4=CC=C(S4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.